N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-18-9-11-20(12-10-18)23(26-13-15-28-16-14-26)17-25-24(27)22-8-4-6-19-5-2-3-7-21(19)22/h2-12,23H,13-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWNBHQZPGABEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2-(morpholino-2-(p-tolyl)ethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
Structural Differences :
- Replaces the 1-naphthamide group with a naphthoxyacetamide moiety.
- Retains the morpholinoethyl backbone but lacks the p-tolyl substituent.
Key Findings :
N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-1-naphthamide (LB76)
Structural Differences :
- Substitutes the morpholino and p-tolyl groups with a 6,7-dimethoxy-dihydroisoquinoline moiety.
- Shares the 1-naphthamide group.
(S)-N-(tert-Butyl)-2-morpholino-2-((S)-1-(4-nitrobenzoyl)aziridin-2-yl)acetamide
Structural Differences :
- Incorporates an aziridine ring and a nitrobenzoyl group instead of the p-tolyl and naphthamide groups.
- Retains the morpholino moiety.
Key Findings :
- Synthesized with a high yield (94%), suggesting favorable reaction kinetics for morpholino-aziridine hybrids .
- The nitrobenzoyl-aziridine system may enhance electrophilic reactivity, which could be leveraged in prodrug design.
N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-1-naphthamide (2h)
Structural Differences :
- Replaces the morpholino and p-tolyl groups with a cyclohexylamino and hydroxycarbamoylbenzyl group.
- Retains the 1-naphthamide core.
Physical Properties :
Table 3: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target Compound | ~407.5 (calculated) | Morpholino, p-tolyl, 1-naphthamide |
| 2h | 460.2231 | Cyclohexylamino, hydroxycarbamoyl, 1-naphthamide |
| LB76 | ~504.6 (calculated) | Dihydroisoquinoline, 1-naphthamide |
Research Implications and Gaps
- Morpholino vs. Other Amino Groups: Morpholino-containing compounds (e.g., ) demonstrate favorable cytotoxicity or synthetic accessibility, but the p-tolyl substitution in the target compound could enhance lipophilicity and blood-brain barrier penetration.
- Naphthamide vs. Naphthoxyacetamide : The 1-naphthamide group may offer stronger π-π stacking than naphthoxyacetamide, but direct biological comparisons are lacking.
- Unanswered Questions : The target compound’s solubility, stability, and in vivo efficacy remain uncharacterized in the provided evidence. Further studies should prioritize assays comparing its activity to analogs like 2h and LB75.
Q & A
Q. Key Data :
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCC/DMAP | 65-75 | ≥95% |
| EDCI/HOBt | 70-80 | ≥97% |
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the morpholino ring (δ 3.5–3.7 ppm), p-tolyl protons (δ 7.1–7.3 ppm), and naphthamide carbonyl (δ 168–170 ppm) .
- Infrared Spectroscopy (IR) : Amide C=O stretch (~1650 cm⁻¹) and morpholino C-O-C (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 387.5 (C24H26N2O2) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during scale-up synthesis?
Answer:
- Catalyst optimization : Replace DCC with EDCI/HOBt to reduce side products .
- Temperature control : Maintain 0–5°C during coupling to suppress racemization .
- Solvent drying : Use molecular sieves or anhydrous MgSO4 to minimize hydrolysis .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .
Case Study :
A 10-gram scale synthesis achieved 82% yield using EDCI/HOBt in DMF at 0°C, with purity >98% (HPLC) .
Advanced: What experimental approaches are recommended to elucidate the mechanism of action in enzyme inhibition studies?
Answer:
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Michaelis-Menten analysis using varying substrate concentrations .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify binding interactions .
- Fluorescence quenching : Measure binding constants (Kd) using tryptophan fluorescence in target proteins .
- Computational docking : Predict binding poses with software like AutoDock Vina, focusing on morpholino and naphthamide interactions .
Advanced: In SAR studies, what structural modifications enhance bioactivity while maintaining solubility?
Answer:
- Morpholino ring modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility without compromising binding .
- p-Tolyl substitutions : Replace methyl with electron-withdrawing groups (e.g., Cl) to enhance potency but monitor logP for solubility .
- Naphthamide core : Fluorinate the naphthalene ring to modulate π-stacking interactions and metabolic stability .
Comparative SAR Data :
| Substituent (R) | IC50 (μM) | logP |
|---|---|---|
| -OCH3 | 1.2 | 3.8 |
| -Cl | 0.7 | 4.2 |
| -NH2 | 1.5 | 2.9 |
Advanced: How should researchers reconcile conflicting cytotoxicity data across different cell lines?
Answer:
- Assay validation : Cross-validate using MTT, apoptosis markers (e.g., caspase-3), and clonogenic assays .
- Compound stability : Test degradation in culture media via LC-MS over 24–72 hours .
- Target profiling : Quantify protein expression (e.g., Western blot) of suspected targets (e.g., PI3K/AKT) in divergent cell lines .
Example : A study resolved discrepancies by identifying differential expression of ABC transporters affecting intracellular drug accumulation .
Advanced: What strategies address poor aqueous solubility in pharmacokinetic studies?
Answer:
- Prodrug design : Introduce phosphate esters or PEGylated derivatives .
- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability .
- Co-solvent systems : Employ cyclodextrins or surfactants (e.g., Tween-80) in dosing solutions .
Data : Nanoemulsions increased oral bioavailability from 15% to 42% in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
